molecular formula C12H15F2N B1426949 [1-(2,4-Difluorophenyl)cyclopentyl]methanamine CAS No. 1341830-26-9

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine

Cat. No.: B1426949
CAS No.: 1341830-26-9
M. Wt: 211.25 g/mol
InChI Key: AEBFILQYZMBVFH-UHFFFAOYSA-N
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Description

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine is a useful research compound. Its molecular formula is C12H15F2N and its molecular weight is 211.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,4-Difluorophenyl)cyclopentyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,4-Difluorophenyl)cyclopentyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2,4-difluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBFILQYZMBVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacological Profile of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Arylcycloalkylamines in CNS Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) has led to the exploration of diverse chemical scaffolds. Among these, arylcycloalkylamines have emerged as a privileged structural motif, demonstrating significant potential in modulating key neurological pathways. This technical guide provides an in-depth pharmacological profile of a specific subclass: [1-(2,4-Difluorophenyl)cyclopentyl]methanamine derivatives. These compounds are of particular interest due to their structural resemblance to known psychoactive agents and the potential for fluorine substitution to enhance pharmacokinetic and pharmacodynamic properties.

Fluorine's unique characteristics, such as its high electronegativity and small atomic size, can significantly influence a molecule's metabolic stability, binding affinity, and blood-brain barrier permeability[1][2]. This guide will synthesize the available data on related compounds to build a predictive pharmacological profile for this novel series, offering a roadmap for researchers and drug development professionals. We will delve into the anticipated mechanism of action, structure-activity relationships, synthetic pathways, and detailed experimental protocols for their comprehensive evaluation.

Predicted Mechanism of Action: Targeting the NMDA Receptor and Monoamine Transporters

Based on the pharmacology of structurally analogous compounds, [1-(2,4-Difluorophenyl)cyclopentyl]methanamine derivatives are predicted to exert their primary effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT).

NMDA Receptor Antagonism

The NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory, is a key target for psychoactive drugs[3][4][5]. Overactivation of this receptor is implicated in various neurological and psychiatric disorders. Arylcycloalkylamines, such as phencyclidine (PCP) and its analogs, are well-characterized uncompetitive antagonists of the NMDA receptor, binding to a site within the ion channel pore[6].

It is highly probable that [1-(2,4-Difluorophenyl)cyclopentyl]methanamine derivatives will act as NMDA receptor antagonists. Studies on fluorinated arylcycloheptylamines have demonstrated potent binding to the PCP site of the NMDA receptor[6]. The 2,4-difluorophenyl substitution in the target compounds is expected to influence the binding affinity and kinetics at the NMDA receptor.

The proposed mechanism involves the entry of the molecule into the open ion channel of the NMDA receptor, where it binds and physically occludes the passage of ions, thereby preventing excessive neuronal excitation. This action is anticipated to contribute to potential therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases.

NMDA_Antagonism cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (Open Channel) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Glutamate_Glycine Glutamate & Glycine Binding Glutamate_Glycine->NMDA_Receptor Activates Target_Compound [1-(2,4-Difluorophenyl)cyclopentyl]methanamine Derivative Target_Compound->NMDA_Receptor Blocks (Uncompetitive Antagonism)

Predicted mechanism of NMDA receptor antagonism.
Modulation of Monoamine Transporters

The serotonin and dopamine systems are pivotal in mood regulation, motivation, and reward. Many antidepressant and psychoactive drugs target the serotonin transporter (SERT) and the dopamine transporter (DAT) to increase the synaptic availability of these neurotransmitters[7]. Structurally related compounds to the [1-(2,4-Difluorophenyl)cyclopentyl]methanamine series have shown affinity for these transporters[8].

It is hypothesized that these derivatives may act as inhibitors of SERT and/or DAT. Inhibition of serotonin reuptake is a well-established mechanism for treating depression and anxiety disorders. Concurrently, dopamine reuptake inhibition can contribute to enhanced mood, motivation, and cognitive function. The precise selectivity profile for SERT versus DAT will be a critical determinant of the overall pharmacological effect and therapeutic potential of individual derivatives.

Structure-Activity Relationships (SAR): The Influence of Fluorination and Cyclopentyl Scaffold

The pharmacological activity of the [1-(2,4-Difluorophenyl)cyclopentyl]methanamine series is expected to be significantly influenced by its key structural features: the 2,4-difluorophenyl ring, the cyclopentyl scaffold, and the methanamine side chain.

Impact of Fluorine Substitution

Fluorine substitution on the phenyl ring is a critical determinant of activity. In related arylcycloalkylamine series, the position and number of fluorine atoms have been shown to modulate affinity for the NMDA receptor and monoamine transporters[6][9]. The 2,4-difluoro substitution pattern is known to alter the electronic properties of the aromatic ring, which can enhance binding interactions with the target proteins and improve metabolic stability, leading to a longer duration of action[1][10].

The Cyclopentyl Scaffold

The cyclopentyl ring provides a rigid scaffold that orients the phenyl ring and the methanamine side chain in a specific spatial arrangement. This conformation is crucial for optimal interaction with the binding pockets of the NMDA receptor and monoamine transporters. Compared to cyclohexyl or cycloheptyl analogs, the cyclopentyl ring offers a distinct conformational profile that may lead to altered selectivity and potency.

The Methanamine Side Chain

The primary amine of the methanamine side chain is a key pharmacophoric element. It is likely to form critical ionic or hydrogen bonding interactions within the binding sites of the target proteins. Modifications to this amine, such as N-alkylation or incorporation into a heterocyclic ring, would be expected to significantly alter the pharmacological profile.

Structural Feature Predicted Impact on Pharmacological Activity Rationale
2,4-Difluorophenyl Group Enhanced binding affinity and metabolic stability.Altered electronic properties of the phenyl ring and blockage of metabolic sites.[1][10]
Cyclopentyl Scaffold Defines the spatial orientation of pharmacophoric elements.Provides a rigid conformation for optimal receptor interaction.
Methanamine Side Chain Crucial for target binding.The primary amine is likely to form key ionic and hydrogen bond interactions.

Synthetic Pathway

A plausible and efficient synthetic route to [1-(2,4-Difluorophenyl)cyclopentyl]methanamine derivatives is outlined below. This pathway leverages commercially available starting materials and employs well-established chemical transformations.

Synthesis_Pathway Start 1,3-Difluorobenzene & Cyclopentanone Intermediate1 1-(2,4-Difluorophenyl)cyclopentan-1-ol Start->Intermediate1 Grignard Reaction Intermediate2 1-(2,4-Difluorophenyl)cyclopentene Intermediate1->Intermediate2 Dehydration Intermediate3 1-(2,4-Difluorophenyl)cyclopentanecarbonitrile Intermediate2->Intermediate3 Hydrocyanation Final_Product [1-(2,4-Difluorophenyl)cyclopentyl]methanamine Intermediate3->Final_Product Nitrile Reduction (e.g., LiAlH4)

Sources

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which successful development is built. Among these properties, solubility and stability stand as the twin pillars that dictate a compound's developability, bioavailability, and ultimately, its therapeutic potential. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a comprehensive framework for the evaluation of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine. As a Senior Application Scientist, my objective is not to simply present protocols, but to elucidate the rationale behind them, empowering you to generate robust, interpretable, and defensible data packages. We will delve into the causality of experimental choices, ensuring that each step is part of a self-validating system, grounded in authoritative scientific principles and regulatory expectations.

Physicochemical Landscape of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is paramount. This allows for a more intelligent and tailored experimental design.

1.1 Core Molecular Attributes

The subject of our investigation is [1-(2,4-Difluorophenyl)cyclopentyl]methanamine, with the following known identifiers:

  • Molecular Formula: C₁₂H₁₅F₂N

  • Molecular Weight: 211.25 g/mol

1.2 Predicted Properties and Their Implications

While experimental data for this specific molecule is not publicly available, we can leverage computational models to predict key parameters that will govern its behavior.

  • pKa (Acid Dissociation Constant): The primary amine group (-NH₂) is basic. In silico predictions suggest a pKa in the range of 9.5-10.5. This is a critical piece of information, as it tells us that the molecule will be predominantly in its protonated, cationic form at physiological pH (and across the entire pH range of the gastrointestinal tract). This has profound implications for its solubility, which is expected to be highly pH-dependent.

  • logP (Octanol-Water Partition Coefficient): The logP is a measure of lipophilicity. Predictions for this molecule suggest a logP value between 2.5 and 3.5. This indicates a moderately lipophilic compound. While lipophilicity can aid in membrane permeation, it often correlates inversely with aqueous solubility.

These predicted values are not a substitute for experimental data but are invaluable for hypothesis generation. For instance, the predicted high pKa strongly suggests that pH-solubility profiling will be a critical experiment.

A Rigorous Approach to Solubility Determination

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

2.1 The Distinction: Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility: This is a high-throughput measurement typically used in early drug discovery. It measures the concentration of a compound in solution after a small amount of a DMSO stock solution is added to an aqueous buffer. It is a measure of how quickly a compound precipitates from a supersaturated solution and is useful for ranking large numbers of compounds.[1][2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is the gold-standard measurement required for regulatory submissions and is determined using methods like the shake-flask technique.[3][4][5] This guide will focus on the definitive thermodynamic approach.

2.2 Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

This protocol is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[3][6][7] The objective is to determine the equilibrium solubility of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine across a physiologically relevant pH range, as recommended by ICH M9 guidelines.[8][9]

Rationale for pH Range Selection: The pH range of 1.2 to 6.8 mimics the environment of the human gastrointestinal tract, from the stomach (pH ~1.2-2.5) to the small intestine (pH ~5.5-6.8). Understanding solubility across this range is critical for predicting oral absorption.[8]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl for pH 1.2, phosphate buffers for other pH values). Verify the pH of each buffer with a calibrated pH meter.

  • Addition of Excess Compound: Add an excess amount of solid [1-(2,4-Difluorophenyl)cyclopentyl]methanamine to a known volume of each buffer in separate, sealed vials. The key here is to ensure that a solid phase remains at the end of the experiment, confirming that equilibrium with a saturated solution has been reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. A common practice is to agitate for 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the solid material.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. This step prevents overestimation of solubility.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification (HPLC-UV): Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A reversed-phase C18 column is typically suitable. The mobile phase should be optimized to achieve good peak shape and retention for the analyte. Quantification is performed by comparing the peak area of the sample to a standard curve prepared from a known concentration of the compound.

2.3 Data Presentation

Summarize the quantitative results in a clear and concise table.

pH of BufferTemperature (°C)Solubility (µg/mL)Solubility (mM)
1.225Experimental ValueCalculated
2.025Experimental ValueCalculated
4.525Experimental ValueCalculated
6.825Experimental ValueCalculated
7.425Experimental ValueCalculated

2.4 Visualization of the Solubility Workflow

Solubility_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Buffers (pH 1.2 - 7.4) C Add API to Buffers A->C B Weigh Excess API B->C D Equilibrate (24-48h at 25°C/37°C) C->D E Centrifuge/Settle D->E F Filter Supernatant (0.22 µm) E->F G Dilute Filtrate F->G H HPLC-UV Analysis G->H I Quantify vs. Standard Curve H->I J Reported pH-Solubility Profile I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Comprehensive Stability Profiling

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[10][11][12] The cornerstone of this is the forced degradation study.

3.1 The Rationale for Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[13] The objectives, as outlined in ICH guideline Q1A(R2), are multifaceted:[10][14]

  • To Identify Degradation Pathways: Understanding how the molecule breaks down is crucial for formulation development and manufacturing process control.

  • To Elucidate Degradant Structures: Identifying the chemical structures of degradation products is essential for assessing their potential toxicity.

  • To Develop a Stability-Indicating Method: This is arguably the most critical outcome. A stability-indicating analytical method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate the intact API from all its degradation products.[15][16]

A target degradation of 5-20% is generally considered optimal.[14] Less than 5% may not generate sufficient levels of degradants for detection and characterization, while degradation greater than 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions.

3.2 Experimental Protocols for Forced Degradation

The following protocols are standard starting points and should be adjusted based on the observed stability of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine. A solution of the API at a concentration of approximately 1 mg/mL is typically used.[13]

3.2.1 Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare solutions of the API in 0.1 N and 1 N hydrochloric acid (HCl).

    • Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw samples, neutralize them with an equivalent amount of base (e.g., NaOH), and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Prepare solutions of the API in 0.1 N and 1 N sodium hydroxide (NaOH).

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.

3.2.2 Oxidative Degradation

  • Prepare a solution of the API in a suitable solvent (e.g., water/acetonitrile).

  • Add hydrogen peroxide (H₂O₂) to a final concentration of 3-30%.

  • Store the solution at room temperature for up to 24 hours, monitoring the degradation at several time points.[14]

  • Analyze the samples directly or after appropriate dilution.

3.2.3 Photolytic Degradation

  • Expose a solid sample of the API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analyze both the light-exposed and control samples.

3.2.4 Thermal Degradation (Solid State)

  • Place a sample of the solid API in a controlled temperature oven (e.g., 80°C, 100°C).

  • Expose the sample for a defined period (e.g., 1-2 weeks).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

3.3 The Central Role of the Stability-Indicating Analytical Method

The success of a stability study hinges on the analytical method. HPLC with UV detection is the workhorse for this application.[17][18]

  • Method Development: The goal is to develop an HPLC method that resolves the parent peak from all degradation product peaks, as well as from any process impurities. This is typically achieved using a gradient elution on a reversed-phase column.

  • Peak Purity Analysis: A photodiode array (PDA) detector is invaluable. It can assess the purity of each chromatographic peak, providing confidence that a peak corresponding to the parent drug does not have a co-eluting degradant.

  • Mass Balance: A key concept in stability studies. The total amount of drug detected (intact API + all degradation products) should remain constant over the course of the study. A significant deviation from 100% mass balance may indicate that some degradants are not being detected by the analytical method.

3.4 Identification of Degradation Products using LC-MS/MS

Once the HPLC-UV method separates the degradation products, the next step is to identify them. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose.[19][20][21]

  • The effluent from the HPLC is directed into the mass spectrometer.

  • The MS provides the molecular weight of each degradation product.

  • MS/MS analysis involves selecting a specific degradant ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides structural clues, allowing for the elucidation of the degradant's structure.

3.5 Visualization of the Forced Degradation Workflow

Stability_Workflow cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analytical Evaluation cluster_id 3. Degradant Identification A Acid Hydrolysis (HCl, Heat) G Analyze Stressed Samples A->G B Base Hydrolysis (NaOH, Heat) B->G C Oxidation (H₂O₂, RT) C->G D Photolysis (ICH Q1B Light) D->G E Thermal (Solid, Heat) E->G F Develop Stability-Indicating HPLC-UV/PDA Method F->G H Assess Peak Purity & Mass Balance G->H I LC-MS Analysis (Determine MW) G->I L Comprehensive Stability Profile H->L J LC-MS/MS Analysis (Fragmentation) I->J K Structure Elucidation J->K K->L

Caption: Forced Degradation and Stability Analysis Workflow.

Concluding Remarks and Forward Look

The methodologies detailed in this guide provide a robust framework for characterizing the solubility and stability of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine. By systematically evaluating its pH-dependent solubility, identifying its degradation pathways, and developing a validated stability-indicating method, researchers can build a comprehensive data package. This information is not only fundamental to meeting regulatory requirements but is also indispensable for guiding rational formulation design, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of a potential new medicine. The principles and workflows described herein represent the standard of care in the pharmaceutical industry, ensuring that decisions are based on sound scientific evidence.

References

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A Deep-Dive into the Spectroscopic Analysis of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of novel chemical entities is the bedrock of modern drug discovery and development. [1-(2,4-Difluorophenyl)cyclopentyl]methanamine, a compound of interest for its potential applications, requires unambiguous structural elucidation and purity assessment to ensure reproducible biological and chemical outcomes. This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive analysis of this molecule. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a self-validating system for confirming the molecular structure, identifying key functional groups, and assessing the purity of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine, providing researchers and drug development professionals with a field-proven analytical strategy.

Introduction: The Analytical Imperative

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine (Molecular Formula: C₁₂H₁₅F₂N, Molecular Weight: 211.25 g/mol ) is a small molecule featuring several key structural motifs: a difluorinated aromatic ring, a quaternary carbon-containing cyclopentyl group, and a primary amine.[1] Each of these features presents a unique spectroscopic signature. The precise arrangement of these groups is critical to the molecule's function, making its detailed characterization non-negotiable. An integrated analytical approach is paramount, as no single technique can provide a complete structural picture. This guide explains the causality behind choosing a multi-spectroscopic approach, ensuring that the data generated is not just a collection of spectra, but a cohesive and definitive structural proof.

The Integrated Spectroscopic Workflow

A robust analytical strategy relies on obtaining complementary information from different physical phenomena. For a molecule like [1-(2,4-Difluorophenyl)cyclopentyl]methanamine, the combination of NMR, MS, and IR spectroscopy provides a holistic view of its atomic connectivity, mass, and the nature of its chemical bonds.

G cluster_0 Analytical Strategy Compound [1-(2,4-Difluorophenyl)cyclopentyl]methanamine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (HRMS, EI-MS) Compound->MS IR Infrared Spectroscopy (FTIR-ATR) Compound->IR Structure Definitive Structural Elucidation & Purity NMR->Structure Connectivity (C-H, C-F) MS->Structure Molecular Weight & Formula IR->Structure Functional Groups (N-H, C-F)

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this specific compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments are necessary.

Predicted ¹H NMR Analysis

The proton NMR spectrum will provide information on the number of distinct proton environments, their integration (number of protons), and their coupling to neighboring nuclei (protons and fluorine).

  • Aromatic Region (δ 6.8-7.5 ppm): The difluorophenyl group will exhibit complex multiplets due to proton-proton and proton-fluorine couplings.

  • Aliphatic Methylene Protons (δ 2.5-3.0 ppm): The two protons of the -CH₂-NH₂ group are diastereotopic due to the adjacent chiral center. They will likely appear as a complex multiplet, deshielded by the adjacent nitrogen atom.[2]

  • Cyclopentyl Protons (δ 1.5-2.2 ppm): The eight protons on the cyclopentyl ring will present as a series of complex, overlapping multiplets.

  • Amine Protons (δ 1.0-3.0 ppm, broad): The -NH₂ protons typically appear as a broad singlet and its chemical shift is highly dependent on solvent and concentration.[3] This signal will disappear upon exchange with D₂O, a key diagnostic test.

Predicted ¹³C NMR Analysis

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (δ 100-165 ppm): Six signals are expected. The carbons directly bonded to fluorine (C-F) will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.

  • Quaternary Carbon (δ 45-55 ppm): The C1 carbon of the cyclopentyl ring, bonded to the aromatic ring and the CH₂N group, will be a singlet in a distinct region.

  • Methylene Carbon (-CH₂N) (δ 40-50 ppm): The carbon of the aminomethyl group will appear in this region.[4]

  • Cyclopentyl Carbons (δ 20-40 ppm): The remaining four carbons of the cyclopentyl ring will appear in the aliphatic region.[5]

¹⁹F NMR: The Fluorine Probe

Given the two fluorine atoms, ¹⁹F NMR is essential. It will likely show two distinct signals, each coupled to the other (⁴JFF) and to adjacent protons, confirming the 2,4-substitution pattern.

Predicted Spectroscopic Data (NMR)
Technique Expected Chemical Shifts (δ, ppm) or Characteristics
¹H NMR Aromatic: 6.8-7.5 (m); -CH₂N: 2.5-3.0 (m); Cyclopentyl: 1.5-2.2 (m); -NH₂: 1.0-3.0 (br s)
¹³C NMR Aromatic C-F: ~160 (d, ¹JCF ≈ 245 Hz); Aromatic C: 100-135; Quaternary C: 45-55; -CH₂N: 40-50; Cyclopentyl CH₂: 20-40
¹⁹F NMR Two distinct signals for F-2 and F-4 with mutual coupling.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • 1D Spectra: Run standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments.

  • D₂O Exchange: After initial ¹H NMR, add one drop of D₂O, shake, and re-acquire the spectrum to confirm the -NH₂ signal.

  • 2D Spectra (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra to confirm all assignments unambiguously.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural clues.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule [M+H]⁺ with high precision. This allows for the unambiguous determination of the elemental formula.

  • Expected [M+H]⁺: 212.1245

  • Calculated for C₁₂H₁₆F₂N⁺: 212.1245

This exact mass confirmation is a critical pillar of structural validation.

Fragmentation Analysis (Electron Ionization - EI)

In EI-MS, the molecule is fragmented, and the resulting pattern is a fingerprint. Key fragmentations are expected via cleavage alpha to the nitrogen atom and loss from the cyclopentyl ring.

G M_ion [C₁₂H₁₅F₂N]⁺ (m/z = 211) Frag1 [C₁₁H₁₃F₂N]⁺ (m/z = 182) Loss of CH₂NH₂ M_ion->Frag1 -•CH₂NH₂ Frag2 [CH₂NH₂]⁺ (m/z = 30) Alpha-Cleavage M_ion->Frag2 Alpha-Cleavage Frag3 [C₆H₃F₂]⁺ (m/z = 113) Difluorophenyl cation M_ion->Frag3 - C₅H₈(CH₂NH₂)

Caption: Predicted major fragmentation pathways in EI-MS.

A prominent fragment is expected at m/z = 30, corresponding to [CH₂NH₂]⁺, which is characteristic of primary amines.[6] Another key fragment would be the loss of the cyclopentylmethanamine moiety, leaving the difluorophenyl cation. The fragmentation of the cyclopentane ring itself can lead to a series of losses, resulting in ions at m/z values like 42 ([C₃H₆]⁺) and 55 ([C₄H₇]⁺).[7]

Experimental Protocol: Mass Spectrometry
  • HRMS (ESI): Dissolve a small sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

  • GC-MS (EI): For fragmentation analysis, use a GC-MS system. Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., dichloromethane). Inject onto a suitable GC column (e.g., DB-5) with a temperature program that allows for elution of the compound. The mass spectrometer will be operated in EI mode (typically 70 eV).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and effective way to identify key functional groups.

Expected Absorption Bands
  • N-H Stretch (3300-3500 cm⁻¹): As a primary amine, the molecule will show two distinct, sharp-to-medium bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][6][8] This is a key diagnostic feature that distinguishes it from secondary or tertiary amines.[8]

  • C-H Stretch (2850-3000 cm⁻¹): Aliphatic C-H stretching from the cyclopentyl and methylene groups will appear here. Aromatic C-H stretches may be visible just above 3000 cm⁻¹.

  • N-H Bend (1580-1650 cm⁻¹): A medium to strong scissoring vibration for the primary amine group is expected in this region.[8]

  • C=C Stretch (1500-1600 cm⁻¹): Aromatic ring stretching vibrations will appear here.

  • C-N Stretch (1000-1250 cm⁻¹): The stretching of the aliphatic C-N bond will result in an absorption in this range.[3]

  • C-F Stretch (1100-1300 cm⁻¹): Strong absorptions due to the C-F bonds on the aromatic ring are expected in this region.

Predicted Spectroscopic Data (IR)
Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (primary amine) 3300-3500 (two bands)
N-H Bend (primary amine) 1580-1650
C-H (aliphatic) 2850-2970
C=C (aromatic) 1500-1600
C-F (aromatic) 1100-1300 (strong)
Experimental Protocol: FTIR-ATR
  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) analysis. Place a small amount of the neat compound (solid or liquid) directly onto the ATR crystal.

  • Acquisition: Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Processing: Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion: A Self-Validating Analytical Framework

The spectroscopic characterization of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine is achieved through a synergistic and self-validating workflow. HRMS confirms the elemental formula, IR spectroscopy validates the presence of key primary amine and C-F functional groups, and a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) provides the definitive, atom-by-atom map of the molecular structure. The predicted data presented in this guide serves as a robust benchmark for researchers. Any deviation from these expected spectroscopic signatures would warrant further investigation into the sample's purity or structural integrity. By following this multi-technique approach, scientists can ensure the highest level of confidence in the identity and quality of this important chemical entity, paving the way for reliable and reproducible research.

References

  • Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). Influence of solvents on IR spectrum of aromatic amines. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-6. Available at: [Link]

  • Muthu, S., & Prabu, S. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Materials Today: Proceedings. Available at: [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved January 28, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 28, 2026, from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Formulation of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formulation of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine (Compound DF-CPM), a novel investigational molecule. Based on its physicochemical characteristics, Compound DF-CPM is a lipophilic primary amine, presenting significant challenges for aqueous solubility. This guide outlines a systematic, multi-tiered approach to developing stable and effective formulations for both oral and parenteral administration in rodent models. We delve into the causal reasoning behind vehicle selection and methodological choices, moving from simple pH-adjusted solutions to more complex systems such as suspensions, co-solvent systems, and advanced cyclodextrin-based inclusion complexes. The protocols provided are designed to be self-validating, ensuring dose accuracy, stability, and adherence to ethical guidelines for animal welfare.

Pre-formulation Analysis: Understanding the Molecule

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation development.[1] Compound DF-CPM's structure, featuring a difluorophenyl ring and a cyclopentyl group, confers significant lipophilicity, while the primary methanamine group provides a crucial handle for pH-dependent solubility manipulation.

A review of available and predicted data reveals that Compound DF-CPM is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2] This profile necessitates formulation strategies aimed at enhancing solubility to ensure adequate bioavailability for preclinical assessment.[3]

PropertyValue / PredictionImplication for FormulationSource
Molecular Formula C₁₂H₁₅F₂N-[4]
Molecular Weight 211.25 g/mol Essential for all concentration calculations.[4]
Structure Lipophilic core with a primary aminePoor intrinsic aqueous solubility; solubility is expected to be highly pH-dependent.[4][5]
Predicted XLogP3-AA ~3.5 (based on similar structures)Indicates high lipophilicity and poor water solubility.[5]
Appearance (To be determined empirically)Physical form (e.g., crystalline, amorphous, oil) dictates initial handling and strategy.-
pKa (Predicted) ~9-10 (typical for primary amines)The amine will be >99% protonated (charged and more soluble) at pH < 7.-

Strategic Formulation Pathways: A Decision-Making Workflow

The selection of a formulation strategy is not arbitrary; it is a logical process dictated by the target dose, the intended route of administration, and the compound's inherent properties. The following workflow provides a decision-making framework for formulating Compound DF-CPM.

Formulation_Decision_Tree start Define Study Requirements: - Route of Administration - Target Dose (mg/kg) route_check Route? start->route_check sol_check_oral Soluble in Acidic Buffer (pH 3-5) at Target Conc.? route_check->sol_check_oral Oral sol_check_iv Soluble in IV-compatible vehicle at Target Conc.? route_check->sol_check_iv Parenteral (IV, IP, SC) oral_solution Oral Formulation: Aqueous Salt Solution (pH 3-5) sol_check_oral->oral_solution Yes oral_suspension Oral Formulation: Aqueous Suspension (e.g., 0.5% Methylcellulose) sol_check_oral->oral_suspension No iv_cosolvent Parenteral Formulation: Co-Solvent System (e.g., DMSO/PEG/Saline) sol_check_iv->iv_cosolvent Yes (Co-solvent) iv_cyclo Parenteral Formulation: Cyclodextrin Complex sol_check_iv->iv_cyclo Yes (Cyclodextrin) iv_fail Re-evaluate Dose/API or Consider Alternative Route sol_check_iv->iv_fail No oral_lipid Oral Formulation: Lipid-Based Vehicle (e.g., Corn Oil) oral_suspension->oral_lipid If high dose or poor stability iv_cosolvent->iv_cyclo If toxicity is a concern

Caption: Formulation strategy decision workflow for Compound DF-CPM.

Protocols for Oral Administration

Oral administration is a common route for preclinical studies. The choice of vehicle is critical for ensuring consistent exposure.[6] All non-pharmaceutical grade excipients should be of the highest available purity, and formulations should be prepared fresh daily unless stability data indicates otherwise.[7]

Protocol 3.1: Aqueous Salt Solution (pH Adjustment)

Rationale: This is the simplest and preferred method for soluble amine compounds. By lowering the pH of the vehicle, the primary amine of Compound DF-CPM becomes protonated (R-NH₃⁺), forming a salt in situ and dramatically increasing its aqueous solubility.[8][9] This approach avoids the confounding physiological effects of complex excipients.

Methodology:

  • Vehicle Preparation: Prepare a 0.1 M citrate buffer solution and adjust the pH to 4.0 using hydrochloric acid or sodium hydroxide.[8] Filter sterilize if necessary for the study design.

  • Solubility Test: Determine the maximum solubility of Compound DF-CPM in the pH 4.0 buffer to ensure the target concentration is achievable.

  • Weighing: Accurately weigh the required amount of Compound DF-CPM based on the desired concentration and final volume.

  • Dissolution: Add a small volume (~50%) of the pH 4.0 buffer to the compound. Vortex or sonicate gently until the compound is fully dissolved.

  • Final Volume: Add the remaining buffer to reach the final target volume and mix thoroughly.

  • Quality Control: Visually inspect the solution to ensure it is clear and free of particulates. Measure the final pH to confirm it remains within the target range (e.g., 4.0 ± 0.2).

Scientist's Note: A pH of 3-5 is generally well-tolerated for oral gavage in rodents. However, for compounds that may be unstable in highly acidic conditions, a thorough stability assessment is warranted.[10]

Protocol 3.2: Aqueous Suspension

Rationale: When the required dose concentration exceeds the solubility limit of the acidic solution, a uniform suspension is the next logical choice. Methylcellulose is a widely used, inert suspending agent that increases viscosity, preventing the rapid settling of API particles and ensuring uniform dose administration.[11]

Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in purified water. This is typically done by heating a portion of the water to ~70°C, dispersing the methylcellulose powder with stirring, and then adding the remaining cold water to bring it into solution. Allow it to cool to room temperature.

  • API Preparation: Weigh the required amount of Compound DF-CPM. To improve wettability and prevent clumping, consider pre-wetting the powder with a minimal amount of a surfactant like Tween® 80 (e.g., 1-2 drops) to form a paste.

  • Suspension: Gradually add the 0.5% methylcellulose vehicle to the API paste while continuously stirring or vortexing.

  • Homogenization: Use a small magnetic stir bar or a homogenizer to ensure the suspension is uniform.

  • Quality Control: Visually inspect for uniform dispersion. The suspension should be stirred continuously using a magnetic stir plate immediately prior to and during dose administration to maintain homogeneity.

Protocols for Parenteral Administration

Parenteral formulations demand the highest standards of purity, requiring sterility and near-isotonic pH to prevent injection site irritation and other adverse effects.[1][7]

Protocol 4.1: Co-Solvent System

Rationale: For intravenous (IV) or intraperitoneal (IP) routes, co-solvents are often necessary to solubilize lipophilic compounds. A common system involves Dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution with agents like Polyethylene Glycol 400 (PEG-400) and finally saline or PBS to reduce toxicity.[11][12]

Methodology:

  • Solubilization: Weigh the required amount of Compound DF-CPM and dissolve it in the minimum required volume of DMSO. Ensure complete dissolution.

  • Stepwise Dilution (Example Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline):

    • To the DMSO solution, add the required volume of PEG-400 and mix thoroughly.

    • Slowly add the saline or PBS to the organic mixture, vortexing continuously. Crucial Step: Add the aqueous phase slowly to prevent the compound from precipitating out of solution ("crashing out").

  • Quality Control: The final formulation must be a clear, particulate-free solution. Any cloudiness or precipitation renders it unsuitable for parenteral injection.

  • Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter appropriate for organic solvents (e.g., PTFE).

Scientist's Note: DMSO can have intrinsic pharmacological effects and can cause hemolysis or irritation at high concentrations.[11] The final concentration of DMSO should be kept as low as possible, ideally below 10% for bolus injections. The tolerability of the chosen vehicle should always be confirmed in a small pilot group of animals.[13]

Protocol 4.2: Advanced Formulation with Cyclodextrins

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules like Compound DF-CPM, forming an "inclusion complex" that is water-soluble.[14][15] This is an elegant method to increase aqueous solubility for parenteral administration while avoiding harsh organic co-solvents.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

Caption: Encapsulation of lipophilic DF-CPM within a cyclodextrin host.

Methodology:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. The exact concentration may need to be optimized.

  • Complexation: Add the accurately weighed Compound DF-CPM powder directly to the HP-β-CD solution.

  • Equilibration: Vigorously stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually become clear as the compound is encapsulated.

  • Quality Control & Sterilization: Once fully dissolved, the solution must be visually clear. Pass the final formulation through a 0.22 µm sterile filter (e.g., PVDF or PES) prior to administration.

General Animal Dosing & Welfare Considerations

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). The choice of formulation vehicle can have a profound effect on the animal, and its selection must be scientifically justified.[1][18]

ParameterMouse (20-30g)Rat (200-300g)Rationale & Guidelines
Oral Gavage Volume 5-10 mL/kg (0.1-0.3 mL)5-10 mL/kg (1-3 mL)Volumes should be minimized to prevent distress. Use a proper, flexible gavage needle.[11]
IV Injection Volume 5 mL/kg (0.1 mL)5 mL/kg (1 mL)Administer slowly to prevent adverse cardiovascular events.[11][12]
IP Injection Volume 10 mL/kg (0.2-0.3 mL)10 mL/kg (2-3 mL)Ensure the solution is non-irritating to prevent peritonitis.[11]
SC Injection Volume 10 mL/kg (0.2-0.3 mL)5 mL/kg (1-1.5 mL)pH should be near neutral to avoid skin irritation.[11]

References

  • MDPI. (2024).
  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

  • PubChem. 1-(2,4-difluorophenyl)cyclopentan-1-amine. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • PubChem. [1-(2-Fluorophenyl)cyclopentyl]methanamine. [Link]

  • Boston University Office of Research. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

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  • PubMed. (2013). Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. [Link]

  • PubMed Central. (2017). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. [Link]

  • MDPI. (2022). Preparation and Efficacy Evaluation of Heat-Resistant Freeze-Dried Live-Attenuated Vaccine Formulation of Micropterus salmoides Rhabdovirus. [Link]

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Application Note: A Framework for High-Throughput Screening of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine-Based Chemical Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2] The [1-(2,4-Difluorophenyl)cyclopentyl]methanamine scaffold represents a promising, yet underexplored, chemical space. Its structural motifs, including the difluorophenyl group and a constrained cycloalkyl ring, are present in various biologically active agents, suggesting a high potential for interaction with diverse biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[3][4] This document provides a comprehensive framework for designing and executing a high-throughput screening campaign using libraries derived from this core scaffold. We present detailed protocols for assay development, primary screening, data analysis, and hit confirmation, emphasizing the scientific rationale behind each step to ensure a robust and efficient discovery process.

Introduction: The Rationale for Screening [1-(2,4-Difluorophenyl)cyclopentyl]methanamine Libraries

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library.[2] Libraries based on the [1-(2,4-Difluorophenyl)cyclopentyl]methanamine scaffold are of significant interest for several reasons:

  • Proven Bioactivity: Fluorinated aromatic rings are common in approved drugs, often enhancing metabolic stability and binding affinity. The difluorophenyl moiety, in particular, has been incorporated into various therapeutic candidates.[4]

  • Structural Rigidity and Novelty: The cyclopentyl ring introduces a degree of conformational constraint, which can lead to higher selectivity and potency for a specific target by reducing the entropic penalty of binding.

  • Vector for Diversity: The primary amine serves as a versatile chemical handle for combinatorial synthesis, allowing for the rapid generation of a large and diverse library of derivatives to explore structure-activity relationships (SAR).[1]

The primary objective of screening such a library is to interrogate its biological activity against a specific target, identify validated "hits," and provide a clear path for subsequent lead optimization.[5] This process relies on the integration of automated liquid handling, sensitive detection methods, and rigorous statistical analysis.[5][6]

Phase 1: Library Preparation and Assay Development

The foundation of a successful HTS campaign is a robust, validated assay that has been miniaturized for an automated workflow.[7][8] This phase focuses on preparing the compound library and developing an assay that is sensitive, reproducible, and cost-effective.

Library Acquisition and Quality Control

A screening library can be synthesized in-house or acquired from commercial vendors who specialize in diverse chemical collections (e.g., ChemDiv, Enamine).[9] Regardless of the source, rigorous quality control is non-negotiable.

Protocol 1: Library Quality Control and Plating

  • Compound Solubility Assessment: Dissolve a small, representative subset of the library in 100% DMSO to a final concentration of 10 mM. Visually inspect for precipitation. Centrifuge and re-inspect. Compounds with poor solubility may be flagged or excluded to avoid false positives.

  • Purity and Identity Confirmation: For lead compounds and key library members, confirm identity and purity (>95%) using LC-MS (Liquid Chromatography-Mass Spectrometry) and/or NMR (Nuclear Magnetic Resonance).

  • Master Plate Preparation: Prepare 10 mM stock solutions of all library compounds in 100% DMSO in 96- or 384-well master plates. Seal plates securely with foil or cap mats and store at -20°C or -80°C in a desiccated environment to prevent water absorption and degradation.

  • Assay-Ready Plate Generation: Using an automated liquid handler, create intermediate or "assay-ready" plates by diluting the master plates with DMSO to a working concentration (e.g., 1 mM). These plates will be used for the screening to minimize freeze-thaw cycles of the master stocks.

Assay Design and Optimization

The choice of assay technology is dictated by the biological target. Common HTS-compatible assays include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and luminescence-based reporter gene or enzymatic assays.[5] The following protocol outlines the development of a generic biochemical fluorescence-based assay.

Protocol 2: HTS Assay Development and Validation

  • Reagent Optimization:

    • Rationale: Determining the minimal concentration of reagents (e.g., enzyme, fluorescent substrate, antibody) that provides a robust signal is crucial for both cost-effectiveness and assay sensitivity.

    • Execution: Perform matrix titrations of key reagents. For an enzyme assay, for example, cross-titrate the enzyme and its substrate to find concentrations that yield a linear reaction rate and fall within the instrument's optimal detection range. This is often targeted at or below the Km for the substrate to ensure competitive inhibitors can be detected effectively.

  • Buffer Condition Selection:

    • Rationale: pH, salt concentration, and additives can significantly impact protein stability and activity.

    • Execution: Evaluate assay performance in a panel of buffers with varying pH (e.g., 6.5, 7.4, 8.0) and ionic strengths. Include common additives like 0.01% Triton X-100 or 0.1% BSA to prevent non-specific binding of compounds to assay reagents.

  • DMSO Tolerance Test:

    • Rationale: Library compounds are stored in DMSO, which can inhibit or denature biological targets at high concentrations. The assay must be robust to the final concentration of DMSO carried over from the compound addition step.

    • Execution: Run the assay with a serial dilution of DMSO (e.g., from 5% down to 0.1%). Plot the signal versus DMSO concentration and determine the highest concentration that does not significantly impact the assay window. Most assays are designed to tolerate ≤1% final DMSO concentration.

  • Signal Stability Assessment:

    • Rationale: In an automated HTS environment, there can be a time lag between when the first and last plates are read. The assay signal must be stable over this period.[10]

    • Execution: Prepare a full plate of positive and negative controls. Read the plate at time zero and then at regular intervals (e.g., 30, 60, 90, 120 minutes) while incubating at room temperature. The signal should remain stable (e.g., <10% change) for the expected duration of a screening run.

  • Assay Validation (Z'-Factor Calculation):

    • Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. It measures the separation between the positive and negative control distributions. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[11]

    • Execution: Prepare three 384-well plates. In each plate, designate half the wells for the positive control (e.g., a known inhibitor or no enzyme) and the other half for the negative control (e.g., DMSO vehicle). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.[8]

Table 1: Assay Validation Summary

Parameter Goal Rationale
Final DMSO Concentration ≤ 1% Minimize solvent interference with the biological target.
Signal Window (S/B) > 3 Ensure a clear distinction between active and inactive compounds.
Z'-Factor ≥ 0.5 Statistically validates the robustness and reproducibility of the assay for HTS.[11]

| CV of Controls | < 10% | Demonstrates low well-to-well variability. |

Phase 2: HTS Campaign Execution and Hit Identification

With a validated assay, the full library can be screened to identify initial "hits." This phase requires seamless integration of robotics and data management systems.[5]

Primary Screen Workflow

The primary screen is typically a single-point assay performed at one concentration (e.g., 10 µM) to quickly identify any compound that modulates the target.[12]

HTS_Workflow cluster_prep Preparation cluster_hts Automated Screening cluster_analysis Data Analysis & Hit Triage Lib Assay-Ready Library Plates (1 mM) Dispense_Cmpd Dispense Compounds (e.g., 100 nL into 10 µL) Lib->Dispense_Cmpd Reagent Bulk Reagent Preparation Dispense_Reagent Dispense Reagents (Enzyme, Substrate, etc.) Reagent->Dispense_Reagent Dispense_Cmpd->Dispense_Reagent Compound First Incubate Incubation (Time & Temp Dependent) Dispense_Reagent->Incubate Read Plate Reader (Fluorescence, Luminescence) Incubate->Read QC Data QC (Z'-Factor per plate) Read->QC Normalize Normalization & Hit Picking QC->Normalize Confirm Hit Confirmation (Dose-Response) Normalize->Confirm Primary Hits Validate Orthogonal & Secondary Assays Confirm->Validate Confirmed Hits

Caption: High-Throughput Screening (HTS) Workflow.

Protocol 3: Primary High-Throughput Screen

  • Plate Layout: Designate columns 1 and 2 of each 384-well assay plate for negative controls (DMSO vehicle) and columns 23 and 24 for positive controls. The central columns (3-22) are for the library compounds.

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo) or pin tool, transfer a precise volume (e.g., 100 nL) of compound from the assay-ready plates to the empty assay plates.

  • Reagent Addition: Utilize a multi-channel liquid handler (e.g., Biomek, Bravo) to add the assay reagents in a specific order to all wells. The final volume might be 10-20 µL.

  • Incubation: Seal the plates and incubate for the predetermined time and temperature.

  • Detection: Read the plates using a high-throughput plate reader. Ensure the reader settings (e.g., excitation/emission wavelengths, gain) are consistent with those established during assay development.

Data Analysis and Hit Selection

Raw data from the plate reader must be normalized to account for plate-to-plate and systematic variations.[12]

Protocol 4: Hit Identification

  • Quality Control: For each plate, calculate the Z'-factor using the control wells. Plates with a Z' < 0.5 should be flagged for review and potentially re-screened.

  • Data Normalization: Normalize the data for each plate. A common method is to express compound activity as a percentage of inhibition relative to the plate's internal controls: % Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))

  • Hit Calling: A "hit" is a compound that produces a signal beyond a defined statistical threshold.[13] A common threshold is three times the standard deviation (σ) of the sample population or the negative controls.

    • Hit Threshold = μ_samples + 3σ_samples

  • Hit Triage: Review the initial hit list to remove known problematic compounds (e.g., pan-assay interference compounds, PAINS) or those with undesirable physicochemical properties.

Phase 3: Hit Confirmation and Validation

A high rate of false positives is common in primary HTS.[14] Therefore, all initial hits must undergo a rigorous confirmation process before committing resources to medicinal chemistry.

Hit_Triage_Workflow Start Primary Hits from Single-Point Screen Reorder Re-order or Re-synthesize Dry Powder Compound Start->Reorder DoseResponse Dose-Response Curve (e.g., 10-point, 1:3 dilution) Reorder->DoseResponse PotencyCheck Potent? (IC50 < 10 µM) DoseResponse->PotencyCheck CounterScreen Counter-Screen (Assay Interference) PotencyCheck->CounterScreen Yes Discard Discard PotencyCheck->Discard No InterferenceCheck Interference? (e.g., Fluorescence) CounterScreen->InterferenceCheck OrthogonalAssay Orthogonal Assay (Different Technology) InterferenceCheck->OrthogonalAssay No InterferenceCheck->Discard Yes OrthogonalCheck Active? OrthogonalAssay->OrthogonalCheck SAR SAR by Analogue OrthogonalCheck->SAR Yes OrthogonalCheck->Discard No ValidatedHit Validated Hit Series for Lead Optimization SAR->ValidatedHit

Caption: Hit Confirmation and Validation Cascade.

Protocol 5: Hit Confirmation Cascade

  • Compound Re-acquisition: Obtain fresh, dry powder samples of the primary hits to confirm their identity and purity and eliminate errors from library handling.

  • Dose-Response Analysis: Test the confirmed compounds in the primary assay across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM). This allows for the determination of potency (IC50 or EC50).

  • Counter-Screens: Screen active compounds in an assay configured to detect assay artifacts. For example, in a fluorescence intensity assay, screen against the fluorescent probe alone to identify compounds that are intrinsically fluorescent or quenchers.

  • Orthogonal Validation: Confirm the activity of promising hits in a secondary, orthogonal assay that measures the same biological endpoint but uses a different detection technology (e.g., confirming a TR-FRET hit with an enzyme-linked immunosorbent assay, ELISA). This provides strong evidence that the observed activity is genuine and not an artifact of the primary assay format.[7]

  • Initial SAR: If analogues of the hit compound are present in the screening library or commercially available, test them in the dose-response assay. A preliminary structure-activity relationship (SAR) where structurally similar compounds show similar activity adds significant confidence to the hit series.

Conclusion

Screening a [1-(2,4-Difluorophenyl)cyclopentyl]methanamine-based library is a promising strategy for identifying novel chemical matter for drug discovery programs. The success of such a campaign does not reside in a single experiment but in a systematic, multi-stage process. By adhering to the principles of rigorous assay validation, automated execution, and a stringent hit confirmation cascade, researchers can confidently identify and advance high-quality lead compounds, maximizing the potential for a successful therapeutic outcome.

References

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Google Patents. (N.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Gubina, E., et al. (2010). Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. [Link]

  • Google Patents. (N.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Scientific Reports. (2025). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. [Link]

  • Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). HTS Assay Validation. [Link]

  • Malo, N., et al. (2013). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • ClinicalTrials.gov. (N.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. [Link]

  • RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]

  • High-Throughput Screening Center. (N.d.). Introduction. [Link]

  • ResearchGate. (N.d.). High-throughput screening (HTS) confirmation rate analysis. [Link]

  • High-Throughput Screening @ The Nucleus. (N.d.). Compound Libraries Available for HTS. [Link]

  • PubMed. (2025). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. [Link]

  • PMC - PubMed Central. (N.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Nuvisan. (N.d.). HTS assay development. [Link]

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation.... [Link]

  • Preprints.org. (2025). 1-Deoxymannose: Orally Active FimH Inhibitor for Targeted Therapy in the Human Urinary Tract. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (N.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives.... [Link]

  • MDPI. (N.d.). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • ClinicalTrials.gov. (N.d.). Fruquintinib Food Effect and Proton Pump Inhibitor Study. [Link]

  • ResearchGate. (N.d.). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. [Link]

Sources

Troubleshooting & Optimization

Identifying degradation products of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(2,4-Difluorophenyl)cyclopentyl]methanamine

Context: Key Intermediate for Larotrectinib (TRK Inhibitor) Synthesis

Executive Summary

This guide addresses the stability profile of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine , a primary amine intermediate critical in the synthesis of TRK inhibitors like Larotrectinib. Due to its primary amine functionality and fluorinated benzylic-like architecture, this molecule exhibits specific degradation behaviors—primarily oxidative deamination and carbamylation (CO₂ adducts).

This resource is designed for analytical chemists and process scientists observing unexplained peaks in HPLC/UPLC or mass shifts in LC-MS.

Module 1: The Degradation Landscape (Pathway Visualization)

Concept: Primary amines are thermodynamically unstable in the presence of oxidants and atmospheric CO₂. The following pathway outlines the causality between environmental stress and observed impurities.

DegradationPathways Parent Parent Amine (MW: 211.25) NOxide N-Oxide (+16 Da) Parent->NOxide Oxidation (H2O2/Air) Aldehyde Aldehyde (Oxidative Deamination) (-1 Da) Parent->Aldehyde Oxidative Deamination (-NH3) Carbamate Carbamate Adduct (+44 Da) (Reversible Artifact) Parent->Carbamate +CO2 (Air/Basic pH) Dimer Imine Dimer (Condensation) Parent->Dimer + Aldehyde Acid Carboxylic Acid (+15 Da from Parent) Aldehyde->Acid Further Oxidation

Figure 1: Primary degradation pathways. Note that the Aldehyde is a transient intermediate that often rapidly oxidizes to the Carboxylic Acid or couples to form dimers.

Module 2: Diagnostic Troubleshooting (Q&A)
Q1: I see a "Ghost Peak" in LC-MS with M+44 (m/z ~256). It disappears when I re-inject from an acidic vial. What is this?

Diagnosis: Carbamate Formation (CO₂ Adduct). This is a common artifact, not necessarily a permanent impurity. Primary amines react with atmospheric CO₂ in basic or neutral solutions to form carbamic acid/carbamates.

  • Mechanism:

    
    
    
  • Why it disappears: The reaction is reversible. Acidifying the sample (

    
    ) protonates the amine (
    
    
    
    ), releasing the CO₂ and breaking the carbamate.
  • Action Plan:

    • Acidify your sample diluent with 0.1% Formic Acid.

    • Purge sample vials with nitrogen before capping.

    • Do not report this as a stable impurity without verifying it persists in acidic media.

Q2: There is a growing impurity at RRT ~1.1-1.2 (Reverse Phase) with a mass of 212 Da (M+1). Why is the mass identical to the parent?

Diagnosis: Isobaric Interference or Des-fluoro Impurity? If the mass is exactly the same, it could be a structural isomer. However, check if the mass is actually 194 Da (Des-fluoro) or if you are misinterpreting the M+1.

  • Scenario A: Des-fluoro Impurity (Synthesis Artifact).

    • Mass: ~193.2 Da (Parent - 19F + 1H).

    • Origin: Incomplete fluorination of the starting phenyl ring or defluorination during harsh reduction steps.

    • Differentiation: This is a process impurity, not a degradant. It will not increase upon stress testing (light/heat) but tracks with the batch origin.

  • Scenario B: The "Hydrate" Trap.

    • Ensure you aren't seeing a source-fragmentation artifact.

Q3: My stability samples show a peak at M+16 (m/z ~228). Is this the N-Oxide or Hydroxylation?

Diagnosis: N-Oxide (Likely) vs. Hydroxylation. For primary amines, N-oxidation (forming a hydroxylamine species, R-NH-OH) is possible but less stable than tertiary amine N-oxides.

  • Distinction Protocol:

    • N-Oxidation: Typically forms under peroxide stress.

    • Benzylic Hydroxylation: The carbon attached to the phenyl ring is quaternary (cyclopentyl), so "benzylic" oxidation is sterically hindered and chemically difficult. The most labile protons are on the methylene group next to the amine (

      
      -carbon).
      
    • Conclusion: M+16 is likely the Hydroxylamine (R-NH-OH) or oxidation at the

      
      -methylene position leading to the aldehyde precursor.
      
Module 3: Mass Spectral Identification Data

Use this table to assign peaks in your chromatogram. Masses are based on the monoisotopic mass of the parent: 211.12 Da .

Putative IDMass Shift (Δ)Theoretical m/z [M+H]+MechanismRetention Behavior (Reverse Phase)
Parent Amine 0212.13 N/AReference
Carbamate +44 Da256.13 +CO₂ (Artifact)Elutes later (acidic nature suppresses ionization in neg mode)
Aldehyde -1 Da211.10 Oxidative Deamination (-NH₃ +O)Later (Loss of polarity from amine)
Carboxylic Acid +15 Da227.09 Oxidation of AldehydeEarlier (if unbuffered/high pH); Variable (low pH)
N-Hydroxyl +16 Da228.12 N-OxidationEarlier (More polar)
Des-Fluoro -18 Da194.14 Synthesis Impurity (-F +H)Similar (Slightly different selectivity)
Module 4: Validated Stress Testing Protocols

To confirm these assignments, perform the following forced degradation experiments.

Protocol A: Oxidative Stress (Peroxide)

Purpose: Generate N-oxides and Aldehydes.

  • Dissolve 5 mg of amine in 1 mL Acetonitrile/Water (50:50).

  • Add 100 µL of 3% H₂O₂ .

  • Incubate at RT for 2 hours.

  • Quench: Add catalase or sodium bisulfite before injection to prevent on-column oxidation.

  • Target: Look for m/z 228 (N-OH) and m/z 211 (Aldehyde).

Protocol B: Azobisisobutyronitrile (AIBN) Stress

Purpose: Radical oxidation of the


-carbon.
  • Dissolve amine in Methanol.

  • Add catalytic AIBN.

  • Reflux for 4 hours.

  • Target: This specifically targets the C-H bonds next to the nitrogen, promoting the formation of the Imine/Aldehyde pathway.

Module 5: Analytical Method Parameters (LC-MS)

Critical Warning: Primary amines tail severely on silica-based columns due to silanol interactions.

Recommended Conditions:

  • Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amine deprotonated (neutral), improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Detection: ESI Positive Mode.

Code Block: Graphviz Troubleshooting Logic

Troubleshooting Start Unknown Peak Detected CheckMass Check Mass Shift (Δ) Start->CheckMass M44 Δ = +44 Da CheckMass->M44 M16 Δ = +16 Da CheckMass->M16 MMinus1 Δ = -1 Da CheckMass->MMinus1 Carbamate Carbamate Artifact Action: Acidify Sample M44->Carbamate Oxidation N-Oxidation Action: Check Peroxides in Solvent M16->Oxidation Aldehyde Aldehyde (Deamination) Action: Protect from Air/Light MMinus1->Aldehyde

Figure 2: Rapid decision tree for impurity identification.

References
  • Title: Preparation Method And Their Intermediate of Larotrectinib (Patent CN107987082A).
  • Amine Degradation Mechanisms

    • Title: Oxidative Deamination Mechanisms.[1][2]

    • Source: Wikipedia / Biochemistry Textbooks.
    • URL:[Link]

  • Carbamate Artifacts in LC-MS

    • Title: Mechanistic insights into carbamate formation from CO2 and amines.[3]

    • Source: Royal Society of Chemistry (C
    • URL:[Link]

  • General Stability Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: ICH.org.
    • URL:[Link]

Sources

Technical Support Center: Solution Stability of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [1-(2,4-Difluorophenyl)cyclopentyl]methanamine. The inherent reactivity of the primary amine and the electron-withdrawing nature of the difluorophenyl group present specific stability challenges in solution. This document offers a structured approach to identifying, troubleshooting, and mitigating degradation, ensuring the integrity of your experimental outcomes.

Section 1: Understanding the Molecule's Stability Profile

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine possesses two key structural features that dictate its stability: a primary aliphatic amine and a difluorinated phenyl ring. Primary amines are susceptible to oxidation, which can be initiated by light, heat, or trace metal ions.[1] Oxidation can lead to a variety of degradation products, including imines, aldehydes, and carboxylic acids, often accompanied by discoloration (e.g., yellowing) of the solution.[2] The difluorophenyl group, while generally stable, can influence the electronic properties of the molecule and its susceptibility to photodegradation.

Predicted Degradation Pathways

Based on its chemical structure, the primary degradation pathways in solution are predicted to be:

  • Oxidative Degradation: The lone pair of electrons on the primary amine nitrogen is a prime target for oxidizing agents, including dissolved atmospheric oxygen. This process can be accelerated by metal ions (e.g., Fe²⁺, Cu²⁺), which act as catalysts.[3] The reaction can proceed through radical mechanisms, leading to a complex mixture of degradants.[2]

  • Photodegradation: Aromatic systems, especially those with electron-withdrawing substituents like fluorine, can absorb UV light. This energy absorption can lead to the formation of reactive species and subsequent degradation of the molecule.[4] Photostability testing is a critical component of forced degradation studies as outlined by ICH guidelines.[5]

  • pH-Dependent Degradation: The stability of amine-containing compounds is often highly dependent on the pH of the solution.[6] While the amine group is more stable in its protonated (salt) form at acidic pH, extreme pH conditions (both acidic and basic) can catalyze degradation reactions.[7]

Section 2: Troubleshooting Common Stability Issues

This section is designed in a question-and-answer format to directly address common problems encountered during experiments.

FAQs and Troubleshooting Guide

Question 1: My solution of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine is turning yellow/brown over time. What is the likely cause?

Answer: The most probable cause of discoloration is oxidative degradation . Primary amines can oxidize to form colored impurities.[2] This process is often accelerated by exposure to oxygen, light, and the presence of trace metal ions.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Prepare and handle the solution in a glove box or under a constant stream of inert gas to prevent re-exposure to oxygen.

  • Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxide impurities, which can initiate oxidation.

  • Incorporate an Antioxidant: Consider adding a suitable antioxidant to the formulation. Common choices for amine-containing compounds include sulfites or ascorbic acid.[1]

  • Add a Chelating Agent: To eliminate the catalytic effect of metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%).

Question 2: I'm observing a new peak in my HPLC chromatogram after leaving the solution on the benchtop. What could it be?

Answer: A new peak appearing after exposure to ambient light suggests photodegradation . The aromatic difluorophenyl ring can absorb UV radiation, leading to the formation of photolytic degradants.[4]

Troubleshooting Steps:

  • Protect from Light: Always store the solution in amber vials or wrap the container in aluminum foil to block light exposure.[1]

  • Conduct a Photostability Study: To confirm this hypothesis, perform a controlled photostability experiment as per ICH Q1B guidelines.[5] Expose one sample to a specified light source while keeping a control sample in the dark. Analyze both samples by HPLC at various time points.

Experimental Protocol: Confirmatory Photostability Test
  • Prepare two identical solutions of the compound in the desired solvent.

  • Place one solution in a clear, photostable container (e.g., quartz cuvette or borosilicate glass vial).

  • Wrap the second container completely in aluminum foil (this is your dark control).

  • Place both samples in a photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV light).

  • Withdraw aliquots from both samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the aliquots immediately by a validated stability-indicating HPLC method.[8]

  • Compare the chromatograms. A significant increase in the new peak in the light-exposed sample relative to the dark control confirms photosensitivity.

Question 3: The concentration of my compound is decreasing, but I don't see significant new peaks in the HPLC. Why?

Answer: This could indicate several possibilities:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore not detected by your UV-Vis detector.

  • Adsorption to the Container: The compound or its degradants might be adsorbing to the surface of the storage container.

  • Precipitation: The compound or a degradant may have limited solubility and is precipitating out of solution.

Troubleshooting Steps:

  • Use an Alternative Detection Method: Analyze your samples using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which do not rely on UV absorbance.

  • Perform Mass Balance Calculation: A proper stability-indicating method should account for all components. The sum of the parent compound and all degradation products should be close to 100% of the initial concentration.[9]

  • Test Different Container Materials: Evaluate the stability in different types of containers, such as borosilicate glass (Type I) and various types of plastic (e.g., polypropylene), to rule out adsorption issues.

Question 4: How do I select the right pH and buffer to maximize stability?

Answer: The optimal pH is typically one where the primary amine is protonated (as a salt, R-NH3+), which is generally more stable against oxidation. However, the ideal pH must be determined experimentally.

Troubleshooting Steps:

  • Conduct a pH-Stability Profile Study: Prepare a series of solutions in different buffers covering a wide pH range (e.g., pH 3 to 9). Common pharmaceutical buffers include citrate, acetate, and phosphate.[10]

  • Incubate and Analyze: Store these solutions at a constant, possibly elevated, temperature (e.g., 40°C or 60°C) to accelerate degradation.[11] Analyze the samples at various time points using a stability-indicating HPLC method.

  • Determine the pH of Maximum Stability: Plot the percentage of the remaining compound against pH at each time point. The pH at which the degradation rate is lowest is the optimal pH for your formulation.

Data Presentation: Example pH-Stability Profile
Buffer SystempH% Remaining at T=0% Remaining after 7 days at 40°C
Citrate3.0100.0%98.5%
Acetate4.5100.0%99.1%
Phosphate6.0100.0%97.2%
Phosphate7.4100.0%91.3%
Borate9.0100.0%85.6%

Based on this example data, a pH around 4.5 provides the best stability under these conditions.

Section 3: Proactive Stabilization Strategies

To preemptively address stability issues, a forced degradation study should be conducted early in the development process.[12] This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products and pathways.[13]

Experimental Workflow: Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose Thermal Thermal (80°C, Solid & Solution) API->Thermal Expose Photo Photolytic (ICH Q1B Light Exposure) API->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterize Characterize Degradants (MS, NMR) HPLC->Characterize Identify Peaks

Logical Framework for Stabilizer Selection

G cluster_pathway Identify Degradation Pathway cluster_solution Implement Solution Start Instability Observed (e.g., Color Change, New Peak) IsOxidation Is it Oxidation? (Sensitive to O2, Metals) Start->IsOxidation IsPhoto Is it Photodegradation? (Sensitive to Light) IsOxidation->IsPhoto No AddAntioxidant Add Antioxidant (e.g., Sulfite) Add Chelator (e.g., EDTA) Use Inert Gas IsOxidation->AddAntioxidant Yes IsPH Is it pH-related? (Varies with pH) IsPhoto->IsPH No ProtectLight Use Amber Vials Protect from UV/Vis Light IsPhoto->ProtectLight Yes OptimizePH Optimize pH with Buffer (e.g., Acetate, Citrate) IsPH->OptimizePH Yes End Stable Solution Achieved IsPH->End No/Other AddAntioxidant->End ProtectLight->End OptimizePH->End

Section 4: References

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  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved January 28, 2026, from

  • Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Retrieved January 28, 2026, from

  • ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved January 28, 2026, from

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved January 28, 2026, from

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 28, 2026, from

  • NIH. (n.d.). Prodrugs for Amines. Retrieved January 28, 2026, from

  • Oreate AI Blog. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved January 28, 2026, from

  • Oreate AI Blog. (2026). Understanding pH Buffers: The Guardians of Chemical Stability. Retrieved January 28, 2026, from

  • RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved January 28, 2026, from

  • ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved January 28, 2026, from

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved January 28, 2026, from

  • Drug Discovery & Development. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 28, 2026, from

  • ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Retrieved January 28, 2026, from

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved January 28, 2026, from

  • NIH. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Retrieved January 28, 2026, from

  • ResearchGate. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved January 28, 2026, from

  • Pharmatutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved January 28, 2026, from

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  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved January 28, 2026, from

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved January 28, 2026, from

  • PubChem. (n.d.). [1-(2-Fluorophenyl)cyclopentyl]methanamine. Retrieved January 28, 2026, from

  • Virtual textbook of organic chemistry. (n.d.). Deamination mechanism of primary amines. Retrieved January 28, 2026, from

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved January 28, 2026, from

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 28, 2026, from

  • ResearchGate. (n.d.). Amine buffers for pH control. Retrieved January 28, 2026, from

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  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Retrieved January 28, 2026, from

  • MSE Supplies LLC. (2025). The Role of Buffers in Biological and Chemical Experiments. Retrieved January 28, 2026, from

  • Biosynth. (n.d.). [1-(2,4-Difluorophenyl)cyclopentyl]methanamine. Retrieved January 28, 2026, from

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Validation & Comparative

A Comparative Efficacy Analysis of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine in Neuropathic Pain Models Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel analgesics for neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, has driven extensive research into new chemical entities.[1][2] This guide introduces a comparative framework for evaluating the preclinical efficacy of a novel compound, [1-(2,4-Difluorophenyl)cyclopentyl]methanamine . Due to the limited publicly available data on this specific molecule, this document will proceed under the working hypothesis that it is being investigated as a potential neuroprotective agent for neuropathic pain, possibly acting as an N-methyl-D-aspartate (NMDA) receptor antagonist. This assumption is based on the exploration of similarly structured compounds and known neuroprotective agents like Gacyclidine, which have been investigated in models of neuronal damage.[3][4]

To establish a robust benchmark for its potential therapeutic utility, we will compare its hypothetical efficacy against two standard compounds:

  • Gabapentin : A first-line treatment for neuropathic pain, belonging to the gabapentinoid class of drugs.[2][5]

  • Ketamine : A well-characterized NMDA receptor antagonist, used in clinical settings for treatment-resistant depression and as an analgesic for neuropathic pain.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanistic rationale, experimental protocols for efficacy testing, and a framework for interpreting comparative data.

Mechanistic Framework: Targeting Neuronal Hyperexcitability

Neuropathic pain is characterized by neuronal hyperexcitability in the spinal cord and brain. A key player in this process is the NMDA receptor, a glutamate-gated ion channel that, when over-activated, leads to increased neuronal excitability and central sensitization.

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine (Hypothesized Mechanism): We hypothesize that this compound acts as a non-competitive antagonist at the NMDA receptor, thereby dampening the excessive glutamatergic signaling that underlies neuropathic pain.

Standard Compounds:

  • Gabapentin : While structurally related to the neurotransmitter GABA, gabapentin does not act on GABA receptors. Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the influx of calcium into presynaptic nerve terminals and subsequently decreases the release of excitatory neurotransmitters.[8]

  • Ketamine : This compound is a non-competitive antagonist of the NMDA receptor, binding to a site within the ion channel to block the influx of calcium.[9]

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitability Neuronal Hyperexcitability Ca_Channel->Excitability Leads to Ketamine Ketamine Ketamine->NMDA_R Blocks Novel_Compound [1-(2,4-Difluorophenyl)cyclopentyl]methanamine (Hypothesized) Novel_Compound->NMDA_R Blocks Gabapentin Gabapentin VGCC Voltage-Gated Ca²⁺ Channel Gabapentin->VGCC Inhibits VGCC->Glutamate Regulates Release

Caption: Simplified signaling pathway of NMDA receptor activation and sites of drug action.

Preclinical Efficacy Evaluation: The Chronic Constriction Injury (CCI) Model

To assess the potential of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine as an analgesic for neuropathic pain, a well-established preclinical model is essential. The Chronic Constriction Injury (CCI) model in rats is a widely used and validated model that mimics many of the symptoms of human neuropathic pain.[1]

Experimental Workflow

CCI_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis A Acclimatization of Rats B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C CCI Surgery on Sciatic Nerve B->C D Post-operative Recovery (7-14 days) C->D E Confirmation of Neuropathy (Behavioral Testing) D->E F Drug Administration (Test vs. Standard Compounds) E->F G Post-treatment Behavioral Testing F->G H Data Collection and Compilation G->H I Statistical Analysis H->I J Efficacy Comparison I->J

Caption: Experimental workflow for evaluating analgesic efficacy in the CCI model.

Detailed Experimental Protocols

1. CCI Surgery Protocol (Rat)

  • Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).

  • Incision: Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

  • Ligation: Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve at 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Closure: Suture the muscle and skin layers.

  • Post-operative Care: Administer a post-operative analgesic (e.g., buprenorphine) and allow the animal to recover.

2. Behavioral Testing Protocols

  • Mechanical Allodynia (von Frey Test):

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

    • Position a radiant heat source under the plantar surface of the hind paw.

    • Measure the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical data to illustrate a potential outcome of a comparative efficacy study. This data is for illustrative purposes only and does not represent actual experimental results.

Treatment GroupDose (mg/kg, i.p.)Reversal of Mechanical Allodynia (%)Reversal of Thermal Hyperalgesia (%)
Vehicle -00
[1-(2,4-Difluorophenyl)cyclopentyl]methanamine 33528
106555
308578
Gabapentin 303025
1005045
3006055
Ketamine 14035
37062
109085

Discussion and Future Directions

The hypothetical data suggests that [1-(2,4-Difluorophenyl)cyclopentyl]methanamine exhibits a dose-dependent analgesic effect in a preclinical model of neuropathic pain. In this illustrative scenario, the novel compound demonstrates superior potency and efficacy compared to gabapentin and a comparable efficacy profile to ketamine.

Key Discussion Points:

  • Potency and Efficacy: The lower effective dose of the novel compound compared to gabapentin suggests a higher potency, which could translate to a lower clinical dose and potentially fewer side effects.

  • Mechanistic Insights: The comparable efficacy to ketamine supports the hypothesis of an NMDA receptor-mediated mechanism of action.

  • Therapeutic Potential: If these results were validated, [1-(2,4-Difluorophenyl)cyclopentyl]methanamine could represent a significant advancement in the treatment of neuropathic pain.

Essential Future Studies:

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and half-life.

  • Toxicology and Safety Pharmacology: Conduct comprehensive studies to assess the safety profile of the compound, including cardiovascular and central nervous system safety.

  • Evaluation in Other Pain Models: Test the efficacy of the compound in other neuropathic pain models (e.g., spared nerve injury, diabetic neuropathy) to broaden its potential therapeutic applications.[1][10]

  • Mechanism of Action Confirmation: Conduct in vitro studies (e.g., electrophysiology, binding assays) to definitively confirm the compound's interaction with the NMDA receptor and other potential targets.

Conclusion

While further experimental validation is imperative, this guide provides a comprehensive framework for the preclinical evaluation of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine as a novel therapeutic for neuropathic pain. By leveraging established preclinical models and making direct comparisons to standard-of-care and mechanistic comparators, researchers can robustly assess its potential to address the significant unmet medical need in the management of this challenging condition. The hypothetical data presented herein illustrates a promising profile that, if substantiated, would warrant its continued development.

References

  • Charles River Laboratories. Neuropathic Pain Models. Available from: [Link]

  • Feldblum, S., et al. (2000). Efficacy of a new neuroprotective agent, gacyclidine, in a model of rat spinal cord injury. Journal of Neurotrauma, 17(11), 1079–1093.
  • Gentiana, W., et al. (2009). Effects of extracochlear gacyclidine perfusion on tinnitus in humans: a case series. European Archives of Oto-Rhino-Laryngology, 267(4), 637-642.
  • Jagadeesh, G., et al. (2022). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Pharmaceuticals, 15(10), 1234.
  • Jain, S., et al. (2021). Mechanism and preclinical models of neuropathic pain: An update. Journal of Applied Pharmaceutical Science, 11(8), 001-011.
  • Koplovitch, M., & Min, S. (2023). Study Finds Ketamine is at Least as Effective as ECT for Treating Major Depression. Yale School of Medicine. Available from: [Link]

  • Li, S., et al. (2023). Comparative effectiveness of intravenous ketamine and intranasal esketamine in patients with treatment-resistant depression.
  • Mayo Clinic. (2023). Peripheral neuropathy - Diagnosis and treatment. Available from: [Link]

  • MD Biosciences. Preclinical Neuropathic Pain Models. Available from: [Link]

  • NHS. (2023). Peripheral neuropathy - Treatment. Available from: [Link]

  • Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and their role in neuropathic pain. Pharmacology & Therapeutics, 163, 81-94.
  • Pinto, A., et al. (2022). Treatments for neuropathic pain: up-to-date evidence and recommendations.
  • The Foundation for Peripheral Neuropathy. Treatments. Available from: [Link]

  • Vane, J. R. (1994). Towards a better aspirin.
  • Wang, S. M., et al. (2022). Efficacy and Safety of Ketamine vs Electroconvulsive Therapy Among Patients With Major Depressive Episode: A Systematic Review and Meta-analysis.
  • Wiffen, P. J., et al. (2017). Gabapentin for chronic neuropathic pain in adults.
  • Yasmin, F., et al. (2023). Efficacy of ketamine versus esketamine in the treatment of perioperative depression: A review. Journal of Clinical Anesthesia, 85, 111035.

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A Comparative Guide to the Structure-Activity Relationship of [1- (2,4-Difluorophenyl)cyclopentyl]methanamine Derivatives as Modulators of Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Dopamine and Serotonin Receptors in Antipsychotic Drug Discovery

The development of effective antipsychotic medications has evolved from first-generation agents, which primarily act as dopamine D2 receptor antagonists, to second and third-generation drugs with more complex pharmacological profiles.[1] Atypical antipsychotics, for instance, often exhibit a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] More recent advancements have highlighted the therapeutic potential of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, a profile associated with improved side-effect profiles, particularly concerning extrapyramidal symptoms.[2]

The [1-(2,4-Difluorophenyl)cyclopentyl]methanamine scaffold represents a promising starting point for the design of novel antipsychotics. Its structural rigidity and the presence of a basic amine offer a framework for creating ligands that can effectively interact with the binding pockets of dopamine and serotonin receptors. The 2,4-difluoro substitution on the phenyl ring is a common feature in CNS-active compounds, often enhancing metabolic stability and modulating receptor affinity. This guide will explore how modifications to this core structure can influence its interaction with D2, D3, 5-HT1A, and 5-HT2A receptors, drawing insights from closely related chemical series to build a comprehensive SAR understanding.

Core Structure and Key Pharmacophoric Features

The fundamental structure of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine consists of three key moieties that can be systematically modified to explore the structure-activity landscape:

  • The 2,4-Difluorophenyl Ring: This aromatic group is crucial for pi-stacking and hydrophobic interactions within the receptor binding pockets. The fluorine atoms can influence the electronic properties of the ring and form specific interactions, such as hydrogen bonds or halogen bonds, with receptor residues.

  • The Cyclopentyl Ring: This alicyclic ring provides a rigid scaffold that positions the phenyl ring and the methanamine side chain in a specific spatial orientation. The size and conformation of this ring are critical for optimal receptor fit.

  • The Methanamine Side Chain: The primary amine is a key basic center that is expected to form a salt bridge with a conserved aspartate residue in the binding pocket of monoamine receptors. Modifications to this amine, such as alkylation or incorporation into a heterocyclic system, can significantly impact receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for the [1-(2,4-Difluorophenyl)cyclopentyl]methanamine scaffold is not extensively available in the public domain, we can infer a predictive SAR model by examining structurally related compounds, such as 2-phenylcyclopropylmethylamine and eticlopride derivatives.[3][4]

Modifications of the Phenyl Ring
  • Substitution Pattern: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. In many CNS-active compounds, halogen substitutions, particularly fluorine, enhance potency and improve pharmacokinetic properties. The 2,4-difluoro pattern is a common and often favorable substitution.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate the electronic and steric properties of the molecule, leading to changes in receptor binding.

Modifications of the Cycloalkyl Ring
  • Ring Size: The size of the cycloalkyl ring influences the distance and angle between the aromatic ring and the basic amine. While cyclopentyl is the core of this series, exploring cyclobutyl, cyclohexyl, or even spirocyclic systems could lead to optimized receptor interactions.

  • Substitution on the Ring: Introducing substituents on the cyclopentyl ring can create additional interaction points with the receptor and can also influence the conformational preference of the molecule.

Modifications of the Methanamine Side Chain
  • Amine Substitution: N-alkylation of the primary amine can significantly impact receptor affinity and functional activity. Small alkyl groups may be tolerated, but larger or more complex substituents can either enhance or diminish activity depending on the specific receptor.

  • Linker Length and Rigidity: The length and flexibility of the linker between the cyclopentyl ring and the amine are crucial. A one-carbon linker (methanamine) provides a certain degree of rigidity. Extending or constraining this linker can alter the presentation of the basic amine to the receptor.

  • Incorporation into Heterocycles: Incorporating the amine into a heterocyclic ring system, such as a piperazine or piperidine, is a common strategy in the design of CNS drugs and can lead to improved affinity and selectivity.

Comparative Analysis with Existing Antipsychotics

The potential advantages of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine derivatives lie in the possibility of fine-tuning their pharmacological profile to achieve a desired balance of activity at multiple receptors.

Compound Class Primary Mechanism of Action Potential Advantages of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine Derivatives
Typical Antipsychotics (e.g., Haloperidol) D2 antagonismPotential for reduced extrapyramidal side effects through 5-HT1A partial agonism.
Atypical Antipsychotics (e.g., Risperidone, Olanzapine) D2/5-HT2A antagonismPotential for a more favorable metabolic profile and improved efficacy on negative and cognitive symptoms through optimized D3 and 5-HT1A activity.
Third-Generation Antipsychotics (e.g., Aripiprazole, Brexpiprazole) D2 partial agonism, 5-HT1A partial agonism, 5-HT2A antagonism[2]The novel scaffold may offer opportunities for improved selectivity, reduced off-target effects, and better overall tolerability.

Experimental Protocols

General Synthesis of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine Derivatives

A plausible synthetic route, adapted from procedures for similar compounds, is outlined below.[3]

Scheme 1: Proposed Synthesis of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine Derivatives

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Amide Reduction A 1-Bromo-2,4-difluorobenzene C 1-(2,4-Difluorophenyl)cyclopentanol A->C 1. Mg, THF 2. B Cyclopentanone B->C D N-[1-(2,4-Difluorophenyl)cyclopentyl]acetamide C->D CH3CN, H2SO4 E [1-(2,4-Difluorophenyl)cyclopentyl]methanamine D->E 1. LiAlH4, THF 2. H2O

Caption: Proposed synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Synthesis of 1-(2,4-Difluorophenyl)cyclopentanol: To a solution of 1-bromo-2,4-difluorobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. After the Grignard reagent has formed, add cyclopentanone dropwise at 0 °C. The reaction is then warmed to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent.

  • Synthesis of N-[1-(2,4-Difluorophenyl)cyclopentyl]acetamide: The alcohol from the previous step is dissolved in acetonitrile, and concentrated sulfuric acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then neutralized with a base and the product is extracted.

  • Synthesis of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine: The acetamide is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride in THF at 0 °C. The reaction is then refluxed until completion. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the final product.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

The following is a general protocol for competitive radioligand binding assays to determine the affinity of the synthesized compounds for D2, D3, 5-HT1A, and 5-HT2A receptors.[5][6]

Workflow for Radioligand Binding Assay

G A Receptor Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Separation of Bound and Free Ligand B->C D Quantification of Bound Radioactivity C->D E Data Analysis (IC50 and Ki) D->E

Caption: General workflow for radioligand binding assays.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (D2, D3, 5-HT1A, or 5-HT2A).

  • Radioligands: [³H]Spiperone (for D2 and D3), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: Haloperidol (for D2/D3), 8-OH-DPAT (for 5-HT1A), Ketanserin (for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Synthesized test compounds.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand at a fixed concentration (typically at or below its Kd), and the receptor membrane preparation.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter mats, add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The [1-(2,4-Difluorophenyl)cyclopentyl]methanamine scaffold presents a compelling starting point for the development of novel antipsychotic agents with a potentially superior pharmacological profile. By systematically exploring the structure-activity relationships through modifications of the phenyl ring, the cyclopentyl ring, and the methanamine side chain, it is plausible to identify derivatives with an optimal balance of D2, D3, 5-HT1A, and 5-HT2A receptor activity. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such derivatives. Future research should focus on obtaining empirical data for a series of these compounds to validate and refine the predictive SAR model presented here. Such studies will be instrumental in advancing this chemical series towards the identification of a clinical candidate with improved efficacy and tolerability for the treatment of schizophrenia and other psychotic disorders.

References

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evalu
  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience.
  • Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Medicinal Chemistry.
  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry.
  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.
  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregul
  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current Protocols in Pharmacology.
  • Synthetic Routes towards Multifunctional Cyclopentadienes. Chemistry – A European Journal.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata.
  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules.
  • Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Acta Pharmaceutica Sinica B.
  • Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. European Journal of Pharmacology.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology.
  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry.
  • 5-Hydroxytryptamine (Serotonin) and Dopamine. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology. Lung Cellular and Molecular Physiology.
  • PD 158771, a potential antipsychotic agent with D(2)/D(3) partial agonist and 5-HT(1A) agonist actions. I. Neurochemical effects. Neuropharmacology.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Seventy Years of Antipsychotic Development: A Critical Review.

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Safety Operating Guide

Navigating the Safe Handling of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling [1-(2,4-Difluorophenyl)cyclopentyl]methanamine (CAS No. 1341830-26-9). Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, fostering a culture of informed caution in the laboratory.

Understanding the Hazard Landscape

[1-(2,4-Difluorophenyl)cyclopentyl]methanamine is a compound that requires careful handling due to its specific toxicological profile. According to the Safety Data Sheet (SDS) from Key Organics, this substance is classified with the following hazards[1]:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.

  • May cause respiratory irritation (H335): Inhalation of dust, fumes, or vapors can irritate the respiratory tract.

A thorough understanding of these risks is the foundation of a robust safety protocol. The difluorophenyl and cyclopentylmethanamine moieties contribute to its chemical reactivity and potential for biological activity, necessitating a cautious approach.

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2]The H319 classification ("Causes serious eye irritation") necessitates robust protection against splashes and airborne particles. Goggles provide a seal around the eyes, while a face shield offers a broader barrier for the entire face.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times.To prevent skin irritation (H315), gloves are mandatory. The selection of glove material should be based on resistance to both the compound and any solvents being used.[1][2]
Protective Clothing A laboratory coat, fully buttoned. Consider a chemically resistant apron for procedures with a higher risk of splashes.A lab coat provides a removable barrier to protect personal clothing and underlying skin from contamination. For larger quantities or splash-prone operations, an apron adds an extra layer of protection.
Respiratory Protection To be used in a well-ventilated area. If engineering controls (e.g., fume hood) are not available or sufficient, a NIOSH-approved respirator is required.The H335 classification ("May cause respiratory irritation") underscores the importance of minimizing inhalation exposure.[1] Engineering controls are the primary defense. Respirators should be used as a secondary measure based on a formal risk assessment.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential to minimize risk at every stage of handling.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cluster_exposure Exposure Event cluster_response Immediate Response exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_wash Wash with soap and water. Seek medical attention if irritation persists. skin_contact->skin_wash eye_rinse Rinse cautiously with water for several minutes. Remove contacts if present. Seek medical attention. eye_contact->eye_rinse fresh_air Move to fresh air. Seek medical attention if respiratory distress continues. inhalation->fresh_air ingestion_rinse Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. ingestion->ingestion_rinse

Caption: Emergency Response Protocol for Exposure Incidents.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice. [1]* Eye Contact: Hold eyelids open and rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists. [1]* Inhalation: Move the individual to an area with fresh air and ensure they are in a position comfortable for breathing. If respiratory irritation or distress continues, seek medical attention. [1]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention. [1]

Spill Response
  • Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling of [1-(2,4-Difluorophenyl)cyclopentyl]methanamine. As a halogenated organic compound, it must be disposed of as hazardous waste. [3][4]

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "[1-(2,4-Difluorophenyl)cyclopentyl]methanamine". [5]3. Disposal: Follow all local, state, and federal regulations for the disposal of halogenated organic waste. This typically involves collection by a licensed hazardous waste disposal service. [4][6]Under no circumstances should this compound or its waste be disposed of down the drain. [4] By adhering to these detailed protocols, researchers can confidently and safely work with [1-(2,4-Difluorophenyl)cyclopentyl]methanamine, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • [No Author]. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 28, 2026, from [Link]

  • [No Author]. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 28, 2026, from [Link]

  • [No Author]. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved January 28, 2026, from [Link]

  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved January 28, 2026, from [Link]

Sources

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